2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-3-8-4-2-5(7(10)11)9-6(4)12-3/h2,9H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIHYCUXUAYKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)NC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an α,β-unsaturated carbonyl compound, followed by cyclization and oxidation steps . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: The compound is studied for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers and Substitution Variants
4H-Pyrrolo[2,3-d]thiazole-5-carboxylic Acid
This positional isomer differs in the fusion pattern of the pyrrole and thiazole rings. Computational studies suggest that such variations significantly impact conformational stability and electronic distribution. For example, thiazole-5-carboxylic acid derivatives exhibit planar carboxylic groups in their most stable conformers, with relative energies between conformers varying by up to 29.84 kJ/mol .2-Bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic Acid
Substitution of the methyl group with bromine at position 2 introduces increased steric bulk and electron-withdrawing effects. This modification alters reactivity in cross-coupling reactions and may enhance binding affinity in enzyme inhibition contexts .4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic Acid
The trifluoromethyl-pyrazole substituent enhances metabolic stability and lipophilicity, making this compound a potent candidate for targeting enzymes like SCD1 .
Thiazole-5-Carboxylic Acid Derivatives
Thiazole-5-carboxylic acid derivatives, such as those modified with sulfonamide or sulfonyl groups, demonstrate broad biological activities. For instance:
Key Structural Differences Table
Biological Activity
2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a fused pyrrole and thiazole ring system, which is pivotal for its biological activity. The synthesis typically involves cyclization reactions that can include the reaction of pyrrole derivatives with thioamides under specific conditions involving solvents like ethanol and catalysts such as triethylamine .
Antitumor Activity
Research indicates that compounds with thiazole and pyrrole moieties exhibit significant antitumor properties. For instance, derivatives of thiazoles have been shown to inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances cytotoxic activity against various cancer cell lines .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound Name | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | A-431 |
| Compound 2 | 1.98 ± 1.22 | Jurkat |
| Compound 3 | <10 | HT-29 |
Anticonvulsant Properties
Thiazole-bearing compounds have also shown promise in anticonvulsant activity. For example, certain thiazole-integrated pyrrolidin-2-one analogues have demonstrated significant effects in animal models, suggesting potential therapeutic applications in epilepsy .
The biological effects of this compound are believed to be mediated through interactions with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate access.
- Receptor Modulation : It can modulate receptor activities by altering signal transduction pathways, which may lead to therapeutic effects in various diseases .
Study on Antitumor Efficacy
A recent study evaluated the anticancer efficacy of a series of thiazole derivatives, including those related to this compound. The results indicated that these compounds exhibited potent cytotoxicity against colorectal cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutics such as doxorubicin .
Study on Anticonvulsant Activity
Another research effort focused on the anticonvulsant potential of thiazole-based compounds. The findings revealed that specific structural modifications significantly enhanced their efficacy in reducing seizure activity in animal models .
Q & A
Q. What are the common synthetic routes for 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid?
Methodological Answer: The synthesis typically involves cyclization and functionalization of pyrazole or thiazole precursors. For example:
- Cyclocondensation : Pyrazole-4-carbaldehydes (e.g., 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde) react with methyl thioglycolate in ethanol under basic conditions (Na₂CO₃) to form thieno[2,3-c]pyrazole intermediates, which can be further modified .
- Heterocyclic Fusion : Pyrazolylmethylene derivatives undergo [4+2] cycloaddition with N-arylmaleimides in refluxing acetic acid to yield fused pyrrolo-thiazole systems .
- Carboxylation : Post-cyclization carboxylation using agents like CO₂ or chloroformate derivatives introduces the carboxylic acid group at the 5-position .
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Key techniques include:
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, leveraging high-resolution data for accurate bond-length and angle determination .
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) identify substituents and confirm regiochemistry. For example, methyl groups at the 2-position show singlets near δ 2.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+1]⁺ peaks) .
Q. What are the solubility and stability properties of this compound?
Methodological Answer:
- Solubility : Thiazole-5-carboxylic acid derivatives are typically polar due to the –COOH group, showing higher solubility in DMSO or ethanol than in water. For example, thiazole-5-carboxylic acid (MW 129.14 g/mol) is soluble in DMSO up to 50 mg/mL .
- Stability : The compound is sensitive to prolonged exposure to light and moisture. Storage at –20°C under inert gas (N₂/Ar) is recommended .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
Methodological Answer:
- Substituent Screening : Replace the 2-methyl group with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups to modulate electron density. Test derivatives against target enzymes (e.g., xanthine oxidase) using spectrophotometric assays .
- Pharmacophore Hybridization : Fuse additional heterocycles (e.g., pyridine, isothiazole) to the pyrrolo-thiazole core to enhance binding affinity. For instance, 4-(pyridin-3-yl)thiazole-5-carboxylic acid derivatives show improved inhibitory potency .
- SAR Table :
| Derivative | Substituent | IC₅₀ (Xanthine Oxidase) | Reference |
|---|---|---|---|
| Parent | 2-CH₃ | 12.5 µM | |
| Derivative A | 2-CF₃ | 5.8 µM | |
| Derivative B | 4-Pyridyl | 3.2 µM |
Q. What computational methods are used to study its conformation and electronic properties?
Methodological Answer:
- DFT/TD-DFT Calculations : At the B3LYP/6-311++G(d,p) level, analyze conformers by rotating the –COOH group. Identify the most stable conformation (e.g., planar C–C–OH orientation with 0 kJ/mol relative energy) and excited-state transitions .
- NBO Analysis : Calculate donor-acceptor interactions (e.g., lone pair donation from O to σ* orbitals) to assess stabilization energies .
- Electrostatic Potential Maps : Visualize charge distribution to predict reactive sites for electrophilic/nucleophilic attacks .
Q. How to resolve contradictions in crystallographic data during refinement?
Methodological Answer:
- SHELX Workflow : Use SHELXL for small-molecule refinement. Address outliers via:
Q. What in vitro assays evaluate its enzyme inhibition potential?
Methodological Answer:
- Xanthine Oxidase Assay : Monitor uric acid formation at 295 nm using a UV-Vis spectrophotometer. Pre-incubate test compounds (1–100 µM) with enzyme and substrate (xanthine) in phosphate buffer (pH 7.5) .
- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare with allopurinol as a positive control .
- Molecular Docking : Use AutoDock Vina to simulate binding poses in the enzyme active site (PDB: 1N5X). Prioritize derivatives with hydrogen bonds to Arg880 or Thr1010 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
